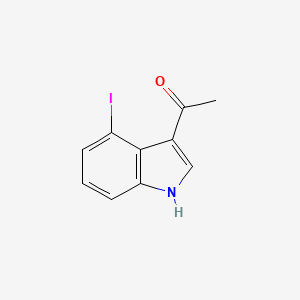

1-(4-Iodo-1H-indol-3-YL)-ethanone

Description

Historical Context and Emergence of Indole (B1671886) Derivatives in Chemical Synthesis

The journey of indole chemistry began in the 19th century, with the isolation of indole itself from the distillation of indigo (B80030) dye. alfa-chemistry.com This discovery paved the way for the identification of the indole nucleus in numerous vital natural products, including the essential amino acid tryptophan and the plant hormone auxin. alfa-chemistry.com The development of seminal synthetic methodologies, such as the Fischer indole synthesis, further catalyzed the exploration of this heterocyclic system, enabling the preparation of a diverse range of substituted indoles. alfa-chemistry.com Over the decades, the versatility of the indole scaffold has been demonstrated through its central role in the synthesis of complex alkaloids, pharmaceuticals, and functional materials. acs.org

Significance of Iodo-substituted Indole Structures in Medicinal Chemistry and Materials Science

The introduction of a halogen atom, particularly iodine, onto an indole ring significantly influences its chemical behavior and potential applications. The carbon-iodine bond is the least stable among the carbon-halogen bonds, making iodo-substituted compounds valuable intermediates in organic synthesis, particularly in cross-coupling reactions. mdpi.com This reactivity allows for the facile introduction of a wide variety of functional groups at the iodinated position, enabling the construction of complex molecular architectures. mdpi.com

In medicinal chemistry, iodo-substituted indoles have been investigated for their potential as therapeutic agents. For instance, derivatives of iodo-indoles have been explored for their antibacterial properties. nih.gov The presence of the iodine atom can enhance the lipophilicity of a molecule, potentially improving its ability to cross biological membranes, and can also participate in halogen bonding, a type of non-covalent interaction that can influence drug-receptor binding. In the field of materials science, the electronic properties of iodo-indoles make them interesting candidates for the development of novel organic semiconductors and fluorescent probes. nih.gov

Research Gaps and Opportunities in the Study of 1-(4-Iodo-1H-indol-3-YL)-ethanone

Despite the broad interest in indole derivatives, dedicated research focusing specifically on this compound is still in its nascent stages. While the synthesis and reactivity of various substituted indoles are well-documented, a comprehensive investigation into the unique properties and potential of this specific compound is lacking.

A significant research gap exists in the full exploration of its synthetic utility. While it is a logical precursor for a variety of derivatives via reactions at the iodine, the acetyl group, and the indole nitrogen, the scope and limitations of these transformations have not been systematically studied. Furthermore, there is a scarcity of published data on its biological activity profile. Given that other substituted indole-3-ethanone derivatives have shown promise as, for example, inhibitors of enzymes like CBP/EP300 bromodomains, a thorough screening of this compound and its derivatives against a range of biological targets presents a significant opportunity. nih.gov Additionally, its potential in materials science, for instance as a building block for functional polymers or as a dopant in organic electronics, remains largely unexplored.

Scope and Objectives of Research on this compound

Future research on this compound should be directed towards a multi-faceted exploration of its chemical and functional landscape. Key objectives should include:

Development of optimized and scalable synthetic routes to this compound.

A comprehensive investigation of its reactivity , particularly in cross-coupling reactions at the C4-iodo position and transformations of the C3-ethanone group. This would establish its role as a versatile building block in organic synthesis.

Systematic evaluation of its biological properties through screening against a diverse panel of pharmacological targets. This could uncover novel therapeutic applications.

Exploration of its potential in materials science , including the synthesis and characterization of polymers and other materials derived from this compound.

Detailed spectroscopic and crystallographic analysis to provide a deeper understanding of its solid-state structure and electronic properties. nih.govresearchgate.net

By addressing these objectives, the scientific community can unlock the full potential of this compound as a valuable tool in both academic and industrial research.

Chemical Compound Data

| Compound Name |

| This compound |

| 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one |

| Indole |

| Tryptophan |

| Auxin |

| CBP/EP300 bromodomain |

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| CAS Number | 72527-77-6 | alfa-chemistry.com |

| Molecular Formula | C₁₀H₈INO | alfa-chemistry.com |

| Molecular Weight | 285.08 g/mol | alfa-chemistry.com |

| Synonyms | 3-Acetyl-4-iodoindole | alfa-chemistry.com |

Structure

3D Structure

Properties

IUPAC Name |

1-(4-iodo-1H-indol-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8INO/c1-6(13)7-5-12-9-4-2-3-8(11)10(7)9/h2-5,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AETHSVNOUWYRPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CNC2=C1C(=CC=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80363842 | |

| Record name | 3-Acetyl-4-iodoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72527-77-6 | |

| Record name | 3-Acetyl-4-iodoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 4 Iodo 1h Indol 3 Yl Ethanone and Analogues

Classical Approaches to Indole (B1671886) Core Functionalization and Substitution

Traditional methods for indole synthesis provide foundational pathways to access precursors necessary for constructing 1-(4-Iodo-1H-indol-3-YL)-ethanone.

Fischer Indole Synthesis Derivatives for 4-Iodo-1H-indole Precursors

The Fischer indole synthesis, a venerable reaction in organic chemistry discovered by Emil Fischer in 1883, remains a cornerstone for creating the indole nucleus. wikipedia.orgbyjus.comnumberanalytics.com This acid-catalyzed reaction involves the cyclization of a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.orgbyjus.com For the synthesis of 4-iodo-1H-indole precursors, a (3-iodophenyl)hydrazine (B8740105) would be the logical starting material. The general mechanism proceeds through the formation of a phenylhydrazone, which then isomerizes to an enamine. wikipedia.orgbyjus.com A subsequent rsc.orgrsc.org-sigmatropic rearrangement, followed by the loss of ammonia, yields the aromatic indole ring. wikipedia.orgbyjus.com

The versatility of the Fischer synthesis allows for the preparation of a wide array of substituted indoles, making it a valuable tool in drug discovery and natural product synthesis. numberanalytics.comresearchgate.net A modification developed by Buchwald involves a palladium-catalyzed cross-coupling of aryl bromides with hydrazones, expanding the scope of this classical method. wikipedia.org

| Reaction | Starting Materials | Key Features | Catalyst |

| Fischer Indole Synthesis | (Substituted) Phenylhydrazine, Aldehyde or Ketone | Acid-catalyzed cyclization. wikipedia.orgbyjus.com | Brønsted or Lewis acids. wikipedia.org |

| Buchwald Modification | Aryl Bromide, Hydrazone | Palladium-catalyzed cross-coupling. wikipedia.org | Palladium catalyst. wikipedia.org |

Larock Indole Synthesis and Related Palladium-Catalyzed Cyclizations

First reported by Richard C. Larock in 1991, the Larock indole synthesis is a powerful palladium-catalyzed heteroannulation reaction between an ortho-iodoaniline and a disubstituted alkyne. wikipedia.org This method is highly versatile and tolerates a wide range of functional groups on both reaction partners, offering excellent regioselectivity. wikipedia.orgnih.govub.edu Typically, the reaction places the bulkier substituent of the alkyne at the C2 position of the indole. nih.gov

The synthesis of 2,3-disubstituted indoles is a notable application of this reaction. nih.govacs.org For preparing 4-iodo-1H-indole precursors, one would start with a substituted 2,4-diiodoaniline. The reaction conditions often involve a palladium(II) catalyst, a carbonate base, and a chloride source like LiCl. wikipedia.org N-substituted ortho-iodoanilines have proven to be particularly effective substrates. wikipedia.org Recent advancements have explored more sustainable catalysts like nickel to mitigate environmental concerns associated with palladium. researchgate.net

Palladium-catalyzed cyclizations, in general, are a cornerstone for indole synthesis, enabling the construction of the pyrrole (B145914) ring through various pathways, including those involving alkynes, alkenes, and C-H activation. organicreactions.orgorganic-chemistry.org

Directed C-H Activation Strategies for Regioselective Iodination at the C4 Position

Direct functionalization of the indole C-H bonds, particularly at the less reactive C4 position of the benzene (B151609) ring, presents a significant challenge. acs.orgacs.orgrsc.orgresearchgate.net Overcoming this hurdle often requires the use of directing groups to achieve site-selectivity. acs.orgresearchgate.netnih.gov

Transition Metal Catalysis (e.g., Palladium, Copper) in C-H Iodination

Transition metal catalysis has emerged as a pivotal tool for the C-H functionalization of indoles. rsc.orgbohrium.comresearchgate.net While early efforts focused on the more reactive C2 and C3 positions, recent methodologies have enabled functionalization at the C4–C7 positions. rsc.orgacs.org Palladium and copper catalysts are frequently employed in these transformations. acs.orgresearchgate.net

The use of a directing group, often installed at the N1 or C3 position, is a common strategy to guide the metal catalyst to the desired C-H bond. acs.orgresearchgate.netnih.gov For instance, a pivaloyl group at the C3 position can direct arylation to the C4 and C5 positions. acs.orgresearchgate.netresearchgate.net Similarly, an N-P(O)tBu2 group can direct functionalization to the C7 and C6 positions. acs.orgresearchgate.netnih.gov Rhodium catalysts have also been successfully used for C4-alkenylation and alkylation, often employing a directing group at the C3 position. nih.govrsc.org

Ligand Design and Optimization for Site-Specific Functionalization

The design and optimization of ligands are crucial for achieving high regioselectivity in transition metal-catalyzed C-H functionalization. Ligands can influence the electronic and steric environment of the metal center, thereby controlling which C-H bond is activated. For example, in the Larock indole synthesis, N-heterocyclic carbenes (NHCs) have been used as ligands for the palladium catalyst, leading to good yields and high regioselectivity. ub.edu

Recent research has also focused on developing transition-metal-free approaches. For instance, a chelation-assisted aromatic C-H borylation using simple BBr3 has been developed. acs.orgresearchgate.netnih.gov In this method, a pivaloyl group at the N1 or C3 position directs the borylation to the C7 or C4 position, respectively, without the need for a metal catalyst. acs.orgresearchgate.netnih.gov

| Catalyst System | Directing Group | Target Position | Key Finding |

| Palladium/Copper | N-P(O)tBu2 (at N1) | C7, C6 | Directs arylation to specific positions on the benzene ring. acs.orgresearchgate.netnih.gov |

| Palladium | Pivaloyl (at C3) | C4, C5 | Enables regiocontrolled direct arylation. acs.orgresearchgate.netresearchgate.net |

| Rhodium(III) | Trifluoroacetyl (at C3) | C4 | Achieves site-selective C4-H alkenylation. nih.gov |

| BBr3 (Metal-free) | Pivaloyl (at N1 or C3) | C7, C4 | Chelation-assisted C-H borylation without a transition metal. acs.orgresearchgate.netnih.gov |

Strategies for Introducing the Ethanone (B97240) Moiety at the C3 Position

The introduction of an acyl group, such as ethanone, at the C3 position of the indole ring is a common transformation. The C3 position is the most nucleophilic and therefore the most reactive towards electrophiles.

One straightforward method is the Friedel-Crafts acylation of a 4-iodo-1H-indole precursor. This reaction typically involves an acylating agent like acetyl chloride or acetic anhydride (B1165640) in the presence of a Lewis acid catalyst.

More recently, visible-light-promoted C3-acylation of indoles with α-oxocarboxylic acids has been developed as a simple and efficient method. rsc.org This reaction proceeds under mild conditions and tolerates a wide range of functional groups, offering a green alternative to traditional methods. rsc.org

Friedel-Crafts Acylation of Indole Scaffolds

The Friedel-Crafts acylation is a fundamental method for introducing an acyl group onto an aromatic ring. mdpi.com For the synthesis of 3-acylindoles, this reaction typically involves treating the indole with an acylating agent, such as an acid chloride or anhydride, in the presence of a Lewis acid catalyst. nih.gov The reaction of an unsubstituted indole with various acylating agents is a reported method for producing 3-acylindoles regioselectively. nih.gov

In the context of synthesizing this compound, the starting material would be 4-iodoindole. The acylation would proceed by activating an acylating agent, like acetyl chloride or acetic anhydride, with a Lewis acid. researchgate.net The resulting highly electrophilic acylium ion is then attacked by the electron-rich indole ring. The C3 position of indole is the most nucleophilic, generally leading to preferential substitution at this position. researchgate.net However, a significant challenge in Friedel-Crafts reactions involving activated substrates like indoles can be poly-substitution, where the product is more reactive than the starting material, leading to further reactions. youtube.com

To enhance selectivity and yield, modifications to the standard Friedel-Crafts protocol have been developed. For instance, protecting the indole nitrogen, often with a phenylsulfonyl group, can direct the acylation specifically to the C3 position. chemijournal.com The protecting group can then be removed via base hydrolysis to yield the final 3-acylindole. chemijournal.com The choice of Lewis acid and reaction conditions is critical to the success of the acylation.

Table 1: Lewis Acids and Conditions for Friedel-Crafts Acylation of Indoles

| Acylating Agent | Lewis Acid | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Acetic Anhydride | Aluminum Chloride (AlCl₃) | Carbon Disulfide | 25°C, 2 hours | 79-96% (on protected indole) | chemijournal.com |

| Acetyl Chloride | Tin(IV) Chloride (SnCl₄) | Tetrachloride | - | - | researchgate.net |

| Various | Titanium(IV) Chloride (TiCl₄) | - | - | - | nih.gov |

This table presents examples of conditions used for the acylation of indole scaffolds, which are applicable to the synthesis of the target compound from 4-iodoindole.

Directed Acylation Methods Utilizing Organometallic Reagents

To overcome the regioselectivity and poly-substitution issues sometimes encountered in Friedel-Crafts acylations, directed acylation methods using organometallic reagents are employed. A classic example involves the use of an indolylmagnesium halide, a Grignard reagent derived from the indole. chemijournal.com

The synthesis begins with the deprotonation of the indole N-H by a strong base or another Grignard reagent, such as ethylmagnesium iodide, in an inert solvent like dry ether. chemijournal.com This forms the indolylmagnesium iodide intermediate. This organometallic species is then treated with an acylating agent, typically acetyl chloride. The reaction regioselectively yields the 3-acetylindole (B1664109). chemijournal.com However, this method can sometimes produce a mixture of the desired 3-acetylindole and the 1,3-diacetylindole, which can complicate purification. chemijournal.com

Another approach involves the use of organolithium reagents. Treatment of (2-isocyanobenzyl)lithium with methyl but-3-enoate (B1239731) has been shown to afford 3-acetylindole, demonstrating a pathway involving ring formation and concurrent acylation. researchgate.net These organometallic routes offer a high degree of control over the position of acylation, making them valuable for the synthesis of specifically substituted indoles like this compound.

One-Pot and Multicomponent Reactions Towards this compound

One-pot and multicomponent reactions (MCRs) represent highly efficient synthetic strategies that combine multiple reaction steps into a single operation without isolating intermediates. researchgate.net These processes are valued for their atom economy, reduced solvent waste, and simplified procedures. mdpi.com Several MCRs have been developed for the synthesis of substituted indole derivatives. researchgate.netresearchgate.net

For the specific synthesis of this compound, a multicomponent approach could be envisioned that constructs the iodinated indole ring and introduces the acetyl group in a sequential or tandem fashion. For example, a consecutive four-component reaction has been developed for the synthesis of trisubstituted 3-iodoindoles starting from ortho-haloanilines, terminal alkynes, N-iodosuccinimide (NIS), and alkyl halides. beilstein-journals.org This process involves a copper-free alkynylation, followed by base-catalyzed cyclization to form the indole, electrophilic iodination at the C3 position with NIS, and finally N-alkylation. beilstein-journals.org While this method directly produces a 3-iodoindole, adaptation would be necessary to install the acetyl group at C3 instead of the iodo group.

Another relevant strategy is the synthesis of 3-iodoindoles through the Pd/Cu-catalyzed coupling of N,N-dialkyl-2-iodoanilines and terminal acetylenes, followed by an electrophilic cyclization with iodine. nih.gov This two-step, one-pot sequence yields 2,3-disubstituted indoles efficiently. nih.gov The resulting 3-iodoindoles are versatile intermediates for further functionalization. nih.gov

MCRs that directly form other 3-substituted indoles also highlight the potential of this strategy. A one-pot, three-component reaction involving indole, acetylacetone, and various aldehydes in ethanol (B145695) has been reported to produce new 3-substituted indole derivatives. researchgate.net Similarly, a telescoped multicomponent reaction of indole, an arylglyoxal, and Meldrum's acid can produce complex furanone-substituted indoles. mdpi.comresearchgate.net These examples underscore the power of MCRs to rapidly build molecular complexity, a principle that could be applied to the synthesis of the target compound.

Table 2: Example of a Multicomponent Reaction for Indole Synthesis

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Reagent | Product Type | Reference |

|---|---|---|---|---|---|

| Indole | Acetylacetone | Aldehyde | Acetonitrile (base) | 3-Substituted Indole | researchgate.net |

| ortho-Haloaniline | Terminal Alkyne | N-Iodosuccinimide | DBU / KOt-Bu | 3-Iodoindole | beilstein-journals.org |

This table illustrates the components and conditions for various multicomponent reactions that produce substituted indole derivatives.

Green Chemistry Principles in the Synthesis of this compound

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. Key principles include the use of safer solvents, renewable feedstocks, and catalytic efficiency, including catalyst recyclability. youtube.com

Solvent-Free and Aqueous Reaction Conditions

A major goal of green chemistry is to minimize the use of volatile and harmful organic solvents. researchgate.net Research has focused on performing organic reactions in environmentally benign media like water or under solvent-free conditions. The use of water as a solvent can significantly reduce the environmental impact of a synthesis. researchgate.net For instance, Friedel-Crafts-type alkylations of indoles have been successfully carried out in water using specialized catalysts. mdpi.com

Solvent-free synthesis is another powerful green technique, often involving grinding solid reactants together, sometimes with a catalytic amount of a solid support or reagent. ekb.eg This method can lead to shorter reaction times, simpler work-up procedures, and a dramatic reduction in waste. The synthesis of chalcone (B49325) derivatives has been achieved by grinding an acetophenone (B1666503) derivative with aromatic aldehydes in the presence of sodium hydroxide, completely avoiding the use of a solvent. ekb.eg Applying these principles to the synthesis of this compound could involve developing an aqueous Friedel-Crafts acylation or a solid-state reaction between 4-iodoindole and an acetylating agent.

Catalyst Reuse and Recyclability

Catalysts are fundamental to modern chemistry, but many are based on expensive and precious metals. youtube.com The ability to recover and reuse a catalyst is crucial for making a process economically viable and environmentally sustainable. youtube.com This is particularly challenging for homogeneous catalysts, which exist in the same phase as the reactants. youtube.com

To address this, significant research has been devoted to the development of heterogeneous or heterogenized catalysts. These catalysts are in a different phase (typically solid) from the liquid or gas phase reactants, allowing for easy separation by filtration. A copper-aluminium hydrotalcite (CuAl–HT) catalyst has been developed for indole synthesis, which showed high activity and could be recycled several times with stable performance. rsc.org Another innovative approach involves immobilizing a catalyst on a solid support, such as a polymer resin. An amphiphilic polystyrene-poly(ethylene glycol) (PS-PEG) resin-supported palladium complex has been shown to effectively catalyze the Friedel-Crafts-type alkylation of indoles in water. mdpi.com This polymeric catalyst was recovered and reused multiple times without any significant loss of activity. mdpi.com Trapping metal catalysts within a polymer matrix is another method that ensures the catalyst is not lost during the reaction, facilitating its recovery and reuse. youtube.com The application of such recyclable catalytic systems to the acylation of 4-iodoindole would represent a significant green advancement in the synthesis of the target compound.

Table 3: Examples of Reusable Catalysts in Indole Synthesis and Functionalization

| Catalyst System | Support/Matrix | Reaction Type | Key Advantage | Reference |

|---|---|---|---|---|

| Copper-Aluminium Hydrotalcite (CuAl–HT) | Hydrotalcite | Indole Synthesis | Recyclable with stable activity | rsc.org |

| Palladium Complex | Polystyrene-Poly(ethylene glycol) (PS-PEG) Resin | Friedel-Crafts Alkylation | Reusable in aqueous media | mdpi.com |

This table highlights catalytic systems designed for recyclability in reactions relevant to the synthesis of indole-based compounds.

Mechanistic Investigations of Reactions Involving 1 4 Iodo 1h Indol 3 Yl Ethanone

Detailed Reaction Pathways for the Formation of the Indole (B1671886) Core

The formation of the indole nucleus is a cornerstone of organic synthesis, with numerous named reactions developed for its construction. While specific mechanistic studies for the direct synthesis of 1-(4-Iodo-1H-indol-3-YL)-ethanone are not extensively detailed in the provided results, the formation of the core 4-iodo-1H-indole structure is a critical precursor. One plausible pathway involves the electrophilic cyclization of appropriately substituted anilines. For instance, the cyclization of N,N-dialkyl-o-(1-alkynyl)anilines, formed from the coupling of terminal acetylenes with N,N-dialkyl-o-iodoanilines, can be induced by electrophilic iodine (I2). nih.gov This process is thought to proceed through the formation of a vinylic cation intermediate, which then undergoes intramolecular cyclization. nih.gov

Another relevant approach is the iodine-mediated intramolecular cyclization of enamines. acs.org This reaction is proposed to initiate with the oxidative iodination of the enamine, generating an iodide intermediate. This is followed by an intramolecular Friedel-Crafts-type alkylation and subsequent rearomatization to yield the indole core. acs.org The reaction kinetics, which show that electron-donating groups on the N-phenyl ring of the enamine accelerate the reaction, support the proposed Friedel-Crafts mechanism. acs.org

Elucidation of the Mechanism of C-H Iodination at the C4 Position

Direct C-H functionalization of the indole ring represents an atom-economical approach to substituted indoles. The C4 position, however, is often less reactive than the C2 and C3 positions. acs.orgnih.gov Achieving regioselective iodination at C4 requires specific strategies, often involving directing groups.

Role of Catalysts and Oxidants in Iodination Processes

Transition metal catalysis has emerged as a powerful tool for directing C-H functionalization. Palladium catalysts, in particular, have been successfully employed for the C4-halogenation of indoles. acs.org In these systems, a transient directing group, such as an amino acid, can coordinate to the palladium catalyst and the indole substrate, facilitating the selective activation of the C4-H bond. acs.orgacs.org The oxidant, often an N-halosuccinimide (NXS), serves as the halogen source. acs.org The choice of catalyst and directing group is crucial for overriding the inherent reactivity of the indole nucleus. researchgate.net

Copper catalysts have also been utilized in oxidative amination reactions of indoles, which proceed through the formation of indolyl(aryl)iodonium imides. nih.govmdpi.commdpi.com While not a direct iodination, this highlights the role of hypervalent iodine reagents and metal catalysts in functionalizing the indole core. In some cases, iodine itself can mediate oxidative reactions, such as the triple functionalization of indolines where iodine acts as a catalyst. researchgate.net

Spectroscopic and Computational Approaches to Intermediates

The elucidation of reaction mechanisms often relies on a combination of spectroscopic techniques and computational studies. Density Functional Theory (DFT) calculations have been instrumental in understanding the regioselectivity of C-H functionalization. For instance, DFT studies on the palladium-catalyzed C4-alkynylation of indoles using a transient directing group have shown the energy barriers for C4- versus C2-site-selective C-H activation, explaining the observed regioselectivity. acs.org The isolation and characterization of key intermediates, such as C4-selective palladacycles, provide direct evidence for the proposed catalytic cycle. acs.org

Mechanistic Insights into Acylation Reactions at the C3 Position

The introduction of an acetyl group at the C3 position of the 4-iodo-1H-indole core is typically achieved through a Friedel-Crafts acylation reaction. byjus.comsigmaaldrich.commasterorganicchemistry.com This classic electrophilic aromatic substitution reaction involves the generation of a highly electrophilic acylium ion. byjus.comsigmaaldrich.commasterorganicchemistry.com

The reaction is generally catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), which coordinates to the acyl halide (e.g., acetyl chloride) or acid anhydride (B1165640). byjus.comsigmaaldrich.com This coordination facilitates the cleavage of the carbon-halogen bond, forming the resonance-stabilized acylium ion (CH₃CO⁺). sigmaaldrich.commasterorganicchemistry.com The electron-rich indole nucleus then acts as a nucleophile, attacking the acylium ion. Due to the high electron density at the C3 position of the indole ring, this attack occurs preferentially at this site. acs.org The final step involves the deprotonation of the intermediate, restoring the aromaticity of the indole ring and regenerating the Lewis acid catalyst. byjus.com It is noteworthy that unlike Friedel-Crafts alkylation, rearrangements of the acylium ion are not observed. masterorganicchemistry.com

Understanding the Reactivity of the Iodo-Substituent in Cross-Coupling Reactions

The iodo-substituent at the C4 position of this compound is a versatile handle for further functionalization, particularly through palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Mechanistic Considerations

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between the C4 position of the indole and various organoboron compounds. libretexts.orgrsc.org The catalytic cycle is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgchemrxiv.orgyoutube.com

Oxidative Addition: The cycle begins with the oxidative addition of the aryl iodide (this compound) to a palladium(0) complex. This step involves the cleavage of the carbon-iodine bond and the formation of a new palladium(II) intermediate. libretexts.orgchemrxiv.org For aryl iodides, it has been suggested that the binding of the iodoarene to a monoligated palladium complex is the first irreversible step, preceding the actual oxidative addition. chemrxiv.org

Transmetalation: In this step, the organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium(II) center, displacing the halide. This process is typically facilitated by a base, which activates the organoboron compound to form a more nucleophilic boronate species. libretexts.orgyoutube.com

Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium(II) complex, forming the new carbon-carbon bond of the desired product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. libretexts.orgchemrxiv.orgyoutube.com

The presence of the free N-H group in the indole can sometimes inhibit the catalytic cycle by forming inactive palladium-azolyl intermediates. nih.gov However, appropriate choice of ligands and reaction conditions can overcome this issue. nih.gov

Sonogashira Coupling and Heck Coupling Mechanisms

The Sonogashira and Heck reactions are powerful palladium-catalyzed methods for the formation of new carbon-carbon bonds at the C4 position of this compound. While both reactions proceed through a catalytic cycle involving a palladium(0) active species, they differ in their coupling partners and specific mechanistic steps.

Sonogashira Coupling Mechanism

The Sonogashira reaction facilitates the coupling of a terminal alkyne with an aryl or vinyl halide, such as this compound. libretexts.orgorganic-chemistry.org This reaction can be performed using a palladium catalyst, often in conjunction with a copper(I) co-catalyst and an amine base. organic-chemistry.org The generally accepted mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. wikipedia.org

The palladium cycle is initiated by the oxidative addition of the aryl iodide, in this case, this compound, to a palladium(0) complex. This step forms a palladium(II) intermediate. wikipedia.org The reactivity of aryl halides in this step generally follows the order I > Br > Cl. wikipedia.org

The copper cycle runs concurrently. The terminal alkyne reacts with a copper(I) salt, which is typically formed in situ, to generate a copper(I) acetylide species. This step is facilitated by the amine base, which deprotonates the alkyne. wikipedia.org

The key step that links the two cycles is transmetalation , where the acetylide group is transferred from the copper acetylide to the palladium(II) complex, displacing the iodide. This forms a palladium(II)-alkynyl complex and regenerates the copper(I) catalyst. nih.gov

Finally, reductive elimination from the palladium(II)-alkynyl complex yields the final coupled product, 1-(4-(alkynyl)-1H-indol-3-yl)ethanone, and regenerates the active palladium(0) catalyst, allowing the cycle to continue. wikipedia.org

In the context of this compound, the electron-rich nature of the indole ring can influence the rate of oxidative addition. The acetyl group at the C3 position, being electron-withdrawing, may modulate the electron density of the indole system.

Copper-Free Sonogashira Coupling

Variations of the Sonogashira reaction that omit the copper co-catalyst have been developed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling). libretexts.org In these copper-free systems, the base plays a more direct role in the deprotonation of the alkyne, and the subsequent formation of the palladium-acetylide complex occurs without the intermediacy of a copper acetylide. libretexts.org

Illustrative Data for Sonogashira Coupling of Iodo-Indole Derivatives

| Aryl Iodide Substrate | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference |

| N,N-Dimethyl-2-iodoaniline | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | Et₃N | RT | 95 | nih.gov |

| 4-Iodoisoxazole derivative | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF | 60 | 98 | researchgate.net |

| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ / PPh₃ / CuI | - | DMF | 100 | 98 | organic-chemistry.org |

| 3-Iodoaniline | 2-Methylbut-3-yn-2-ol | Pd₁@NC / CuI / PPh₃ | NEt₃ | MeCN | 80 | - | hes-so.ch |

Disclaimer: The data in this table is for analogous iodo-aryl compounds and not for this compound. It is presented for illustrative purposes to show typical reaction conditions.

Heck Coupling Mechanism

The Heck reaction, also known as the Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. organic-chemistry.org For this compound, this reaction allows for the introduction of a vinyl group at the C4 position. The catalytic cycle of the Heck reaction shares similarities with the Sonogashira coupling but has distinct steps. organic-chemistry.orgunishivaji.ac.in

The cycle begins with the oxidative addition of the aryl iodide to a palladium(0) species, generating a palladium(II) complex. organic-chemistry.org This is followed by the coordination of the alkene to the palladium center. organic-chemistry.org

The subsequent step is a migratory insertion of the alkene into the palladium-carbon bond. This step forms a new carbon-carbon bond and a σ-alkylpalladium(II) intermediate. unishivaji.ac.in

The final steps involve β-hydride elimination from the alkylpalladium(II) intermediate to form the vinylic product and a hydridopalladium(II) complex. organic-chemistry.org The active palladium(0) catalyst is then regenerated from the hydridopalladium(II) species by reductive elimination in the presence of a base. organic-chemistry.org

The regioselectivity of the Heck reaction, i.e., whether the aryl group adds to the more or less substituted carbon of the alkene, can be influenced by the electronic nature of the alkene and the ligands on the palladium catalyst.

Illustrative Data for Heck Coupling of Aryl Halides

Specific research findings for the Heck coupling of this compound are not detailed in the available literature. The table below provides examples of Heck reaction conditions for various aryl halides to give an indication of the reaction parameters.

| Aryl Halide | Alkene | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference |

| Iodobenzene | Styrene | Pd(OAc)₂ | Na₂CO₃ | H₂O | RT | - | unishivaji.ac.in |

| Aryl Chloride | Styrene | Pd(OAc)₂ / DavePhos | n-Bu₄N⁺OAc⁻ | 1,4-Dioxane | 80 | High | organic-chemistry.org |

| Aryl Halide | Olefin | Imidazole-SPO-Pd complex | - | - | Mild | Excellent | nih.gov |

| Phenyl Bromide | Styrene | Pd/SiO₂ | - | - | 135 | - | sapub.org |

Disclaimer: This table contains data for general aryl halides and is intended to be illustrative of typical Heck reaction conditions, not specific to this compound.

Buchwald-Hartwig Amination: Mechanistic Pathways

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, specifically by reacting an aryl halide with an amine in the presence of a base. unishivaji.ac.innih.gov This reaction is of great importance for the synthesis of arylamines, which are prevalent in many pharmaceutical compounds. For this compound, this reaction enables the introduction of primary or secondary amine functionalities at the C4 position.

The catalytic cycle for the Buchwald-Hartwig amination generally proceeds through the following key steps:

Oxidative Addition : A palladium(0) complex reacts with the aryl iodide, this compound, to form a palladium(II) aryl halide intermediate. organic-chemistry.orgunishivaji.ac.in The choice of phosphine (B1218219) or N-heterocyclic carbene (NHC) ligand on the palladium is crucial for the efficiency of this and subsequent steps. nih.gov Bulky, electron-rich ligands are often employed to facilitate the reaction. nih.gov

Amine Coordination and Deprotonation : The amine coupling partner coordinates to the palladium(II) center. In the presence of a strong base (e.g., sodium tert-butoxide, potassium phosphate), the coordinated amine is deprotonated to form a palladium(II) amido complex. nih.govresearchgate.net The choice of base is critical and can depend on the solvent and the nature of the coupling partners. nih.gov

Reductive Elimination : This is the final bond-forming step where the C-N bond is formed, yielding the arylamine product and regenerating the palladium(0) catalyst. organic-chemistry.orgunishivaji.ac.in

An alternative pathway can involve the formation of a palladium-amine complex followed by deprotonation. The nature of the solvent can also play a significant role; nonpolar solvents favor anionic bases, while in polar solvents, the dissociation of the halide from the palladium intermediate can occur. nih.gov

For this compound, the presence of the N-H proton on the indole ring could potentially compete in reactions, though typically the C-I bond is more reactive under these conditions. The development of reaction conditions for unprotected indoles has been an area of active research. ursinus.edu

Illustrative Data for Buchwald-Hartwig Amination of Aryl Halides

Detailed research findings on the Buchwald-Hartwig amination of this compound are not extensively documented. The following table provides representative conditions for the amination of various aryl halides to illustrate the scope and typical parameters of this reaction.

| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |

| Aryl Bromide | Secondary Amine | Pd(OAc)₂ / P(o-tolyl)₃ | NaOtBu | Toluene | - | - | unishivaji.ac.in |

| Aryl Iodide | Aryl/Aliphatic Amine | Ni(acac)₂ / Phenylboronic ester | - | - | - | High | nih.gov |

| Bromobenzene | Secondary Amine | [Pd(allyl)Cl]₂ / TrixiePhos | t-BuOLi | Toluene | - | >95 (conv.) | nih.gov |

| Bromoindole | Primary Aromatic Amine | - | - | - | - | Moderate | ursinus.edu |

Disclaimer: The data presented in this table is for analogous aryl halide and indole substrates and is intended for illustrative purposes, as specific data for this compound was not found in the reviewed literature.

Advanced Spectroscopic and Chromatographic Characterization of 1 4 Iodo 1h Indol 3 Yl Ethanone

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is an indispensable tool for the precise determination of a molecule's elemental composition. By measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or five decimal places), HRMS allows for the calculation of a unique molecular formula.

For 1-(4-Iodo-1H-indol-3-YL)-ethanone, the expected molecular formula is C₁₀H₈INO. The theoretical exact mass can be calculated using the masses of the most abundant isotopes of each element (¹²C, ¹H, ¹²⁷I, ¹⁴N, ¹⁶O). Electrospray ionization (ESI) is a common soft ionization technique used in HRMS that would likely generate the protonated molecule, [M+H]⁺. The measured accurate mass of this ion would then be compared to the calculated theoretical mass to confirm the elemental composition, typically with a mass error of less than 5 ppm. This high level of accuracy helps to distinguish the target compound from other potential molecules with the same nominal mass.

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Predicted m/z (Theoretical) |

| [M]⁺ | 284.9647 |

| [M+H]⁺ | 285.9725 |

| [M+Na]⁺ | 307.9544 |

| [M+K]⁺ | 323.9284 |

| Note: These are theoretical values. Actual experimental values may vary slightly. |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for elucidating the detailed structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR and ¹³C NMR for Structural Elucidation

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the indole (B1671886) N-H proton, the aromatic protons on the benzene (B151609) ring, the C2-H proton of the indole ring, and the methyl protons of the acetyl group. The chemical shifts (δ) are influenced by the electron-withdrawing effect of the iodine atom and the acetyl group. The coupling patterns (splitting) between adjacent protons would help to confirm their relative positions.

¹³C NMR spectroscopy provides information about the different carbon environments in the molecule. A proton-decoupled ¹³C NMR spectrum for this compound would be expected to show ten distinct signals, corresponding to the ten carbon atoms in the molecule. The chemical shifts of the carbons would be influenced by their hybridization and the electronegativity of attached atoms. For instance, the carbonyl carbon of the acetyl group would appear significantly downfield.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| N-H | ~8.5-9.5 (broad singlet) | - |

| C2-H | ~7.8-8.2 (singlet) | ~135-140 |

| C5-H | ~7.0-7.4 (triplet) | ~122-125 |

| C6-H | ~7.4-7.8 (doublet) | ~128-132 |

| C7-H | ~7.2-7.6 (doublet) | ~110-115 |

| CH₃ | ~2.5-2.8 (singlet) | ~28-32 |

| C=O | - | ~190-195 |

| C3 | - | ~115-120 |

| C4 | - | ~90-95 |

| C3a | - | ~125-130 |

| C7a | - | ~138-142 |

| Note: These are predicted values based on analogous structures and are highly dependent on the solvent and experimental conditions. |

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, helping to identify adjacent protons in the spin system, particularly within the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of each carbon signal to its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between carbons and protons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for confirming the connectivity between the acetyl group and the indole ring at the C3 position. For example, correlations would be expected between the methyl protons and the C3 and carbonyl carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons that are close to each other, which is important for determining stereochemistry and conformational preferences. For this planar molecule, NOESY would primarily confirm the proximity of protons on the ring system.

Solid-State NMR for Polymorphic Studies

Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of materials in the solid state. Unlike solution-state NMR, which provides an average structure, ssNMR can distinguish between different crystalline forms, or polymorphs, of a compound. Polymorphs can have different physical properties, and their characterization is critical in pharmaceutical and materials science. If this compound can exist in multiple crystalline forms, ssNMR would be able to identify and characterize each polymorph based on differences in their ¹³C chemical shifts and relaxation times.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule.

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The spectrum shows characteristic absorption bands for different functional groups. For this compound, key expected vibrational bands would include the N-H stretch of the indole, C-H stretches from the aromatic and methyl groups, the strong C=O stretch of the ketone, and C-C and C-N stretching vibrations within the indole ring. The C-I stretch would appear in the far-infrared region.

Raman spectroscopy is based on the inelastic scattering of monochromatic light. It provides information about vibrational modes that are often weak or absent in the IR spectrum. For this compound, the aromatic ring vibrations and the C-I bond would likely produce strong Raman signals.

Table 3: Predicted IR and Raman Active Vibrational Frequencies for this compound

| Functional Group | Predicted Vibrational Frequency (cm⁻¹) | Technique(s) |

| N-H Stretch | 3300-3500 | IR |

| Aromatic C-H Stretch | 3000-3100 | IR, Raman |

| Aliphatic C-H Stretch | 2850-3000 | IR, Raman |

| C=O Stretch (Ketone) | 1650-1680 | IR, Raman |

| C=C Aromatic Stretch | 1450-1600 | IR, Raman |

| C-N Stretch | 1200-1350 | IR |

| C-I Stretch | 500-600 | Raman |

| Note: These are predicted frequency ranges. The exact position of the peaks can be influenced by the molecular environment and physical state. |

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. nist.gov By diffracting X-rays off a single crystal of the compound, one can obtain a detailed map of electron density and thus determine the precise positions of all atoms in the molecule. nist.gov This provides unambiguous information on bond lengths, bond angles, and torsion angles.

Obtaining a single crystal of sufficient size and quality is often the most challenging step in this analysis. nist.gov

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic separations are fundamental to the quality control and characterization of pharmaceutical intermediates and fine chemicals like this compound. These techniques allow for the separation of the main compound from starting materials, intermediates, and byproducts, ensuring a high degree of purity.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds. For substituted indoles such as this compound, reversed-phase HPLC (RP-HPLC) is a particularly effective method. nih.govtandfonline.comnih.gov The development of a robust HPLC method is critical for accurate purity determination and for the isolation of the compound for further studies.

The development of an efficient RP-HPLC method involves the systematic optimization of several key parameters to achieve the desired separation of the target compound from its potential impurities. These parameters include the choice of the stationary phase (column), the composition of the mobile phase, the flow rate, and the detection wavelength.

Stationary Phase Selection: The choice of the column is crucial for achieving good separation. For indole derivatives, C8 and C18 columns are commonly employed. tandfonline.comnih.gov A C18 column, with its longer alkyl chains, generally provides greater retention and may offer better resolution for closely related impurities.

Mobile Phase Composition: The mobile phase in RP-HPLC typically consists of a mixture of water and an organic modifier, such as methanol (B129727) or acetonitrile. The ratio of these components is adjusted to control the retention time of the analytes. A higher proportion of the organic modifier leads to shorter retention times. The pH of the aqueous component can also be adjusted, often with a buffer like potassium di-hydrogen phosphate (B84403), to control the ionization state of the analytes and improve peak shape. nih.govoiv.int For many indole compounds, a gradient elution, where the mobile phase composition is changed over the course of the analysis, is often necessary to achieve optimal separation of all components. nih.gov

Detection Wavelength: Indole derivatives typically exhibit strong UV absorbance. A UV detector is therefore commonly used for their detection. The selection of an appropriate wavelength is critical for achieving high sensitivity. Indole compounds often have a maximum absorbance around 280 nm, making this a suitable wavelength for detection. researchgate.net

Flow Rate: The flow rate of the mobile phase affects both the analysis time and the separation efficiency. A typical flow rate for analytical HPLC is around 1.0 mL/min.

A hypothetical, yet representative, HPLC method for the analysis of this compound is detailed in the table below. This method is based on established practices for the analysis of similar substituted indole compounds.

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Value | Rationale |

| Column | C18, 4.6 x 250 mm, 5 µm | Provides good retention and resolution for indole derivatives. |

| Mobile Phase A | 0.1% Phosphoric Acid in Water | Controls pH and improves peak shape. |

| Mobile Phase B | Acetonitrile | Common organic modifier for RP-HPLC. |

| Gradient | 0-5 min: 30% B; 5-25 min: 30-70% B; 25-30 min: 70% B | Allows for the elution of a wide range of polarity impurities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical separations. |

| Detection | UV at 280 nm | Common wavelength for the detection of indole compounds. researchgate.net |

| Injection Volume | 10 µL | Standard injection volume. |

| Column Temp. | 30 °C | Ensures reproducible retention times. |

This method would be expected to effectively separate the main peak of this compound from potential impurities, such as unreacted starting materials or side-products arising from the synthesis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts

While HPLC is ideal for non-volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is the premier technique for the identification and quantification of volatile and semi-volatile byproducts that may be present in the crude product of a chemical synthesis. The synthesis of substituted indoles can sometimes generate volatile impurities, depending on the specific synthetic route employed.

In a typical GC-MS analysis, the sample is injected into a heated inlet, which vaporizes the volatile components. These components are then separated based on their boiling points and interactions with the stationary phase of the GC column. As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum for each component.

Potential Volatile Byproducts: The synthesis of this compound could potentially generate volatile byproducts. For instance, if the synthesis involves the use of volatile reagents or solvents, residual amounts of these could be detected. Furthermore, side reactions could lead to the formation of smaller, more volatile indole fragments or other aromatic compounds. The formation of haloacetonitriles as disinfection byproducts from the indole moiety has been reported in other contexts and highlights the potential for the formation of various halogenated byproducts. acs.org

GC-MS Method Development: A general GC-MS method for the analysis of potential volatile byproducts would involve a capillary column with a non-polar or medium-polarity stationary phase. A temperature program would be used to ramp the column temperature, allowing for the separation of compounds with a range of boiling points.

Table 2: General GC-MS Parameters for the Analysis of Volatile Byproducts

| Parameter | Value | Rationale |

| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness | A versatile, low-bleed column suitable for a wide range of analytes. |

| Carrier Gas | Helium | Inert carrier gas commonly used in GC-MS. |

| Inlet Temperature | 250 °C | Ensures vaporization of semi-volatile compounds. |

| Oven Program | 50 °C (2 min), then 10 °C/min to 280 °C (10 min) | A standard temperature program to separate compounds with varying boiling points. |

| Ion Source Temp. | 230 °C | Standard ion source temperature. |

| Mass Range | 40-500 amu | Covers the expected mass range of potential byproducts. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible mass spectra for library matching. |

The mass spectra obtained from the GC-MS analysis can be compared against spectral libraries (e.g., NIST) for the tentative identification of unknown volatile byproducts. This information is crucial for optimizing the synthesis process to minimize the formation of impurities and to ensure the final product's quality.

Computational Chemistry and Molecular Modeling of 1 4 Iodo 1h Indol 3 Yl Ethanone

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like 1-(4-Iodo-1H-indol-3-YL)-ethanone, DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G(d,p), would provide fundamental insights into its properties. researchgate.net

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests higher reactivity.

For this compound, an FMO analysis would pinpoint the regions of the molecule most likely to be involved in chemical reactions. The distribution of HOMO and LUMO densities would highlight potential sites for electrophilic and nucleophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital (FMO) Data

| Parameter | Value (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

| Note: This table is for illustrative purposes only. No experimental or calculated data for this compound is publicly available. |

Electrostatic Potential Surfaces and Charge Distribution

The electrostatic potential (ESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its non-covalent interactions. The ESP map displays regions of negative potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. For this compound, an ESP analysis would likely show negative potential around the oxygen atom of the acetyl group and potentially the iodine atom, while the hydrogen on the indole (B1671886) nitrogen would exhibit positive potential.

Conformational Analysis and Energy Landscapes

The biological activity of a molecule is often dependent on its three-dimensional shape. Conformational analysis involves identifying the stable conformations of a molecule and their relative energies. By systematically rotating the rotatable bonds, such as the one connecting the acetyl group to the indole ring, a potential energy surface can be generated. This landscape reveals the most energetically favorable conformations, which are more likely to be the biologically active ones.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the study of the movement of atoms and molecules over time. nih.gov An MD simulation of this compound, typically in a solvent like water, would reveal how the molecule interacts with its environment. This includes the formation and breaking of hydrogen bonds and other non-covalent interactions, providing insights into its solubility and stability in a biological context.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction (Focus on Theoretical Framework)

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern drug design. jocpr.comtandfonline.com The fundamental principle of QSAR is to correlate the physicochemical properties of a series of compounds with their biological activities. jocpr.com For indole derivatives, QSAR models are developed by calculating a range of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and using statistical methods to build a mathematical model that can predict the activity of new, untested compounds. tandfonline.commdpi.com The theoretical framework involves selecting a training set of molecules with known activities, calculating relevant descriptors, developing a robust model, and validating it with a separate test set.

Docking Studies with Relevant Biological Targets (Focus on Computational Methodology)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govijsrtjournal.comannualreviews.orgijprdjournal.comnih.gov In drug discovery, docking is used to predict how a ligand, such as this compound, might bind to the active site of a target protein. The methodology involves preparing the 3D structures of both the ligand and the protein, defining the binding site, and using a scoring function to evaluate and rank the different binding poses. The results can provide crucial information about the binding affinity and the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex.

Synthetic Applications and Further Transformations of 1 4 Iodo 1h Indol 3 Yl Ethanone

Palladium-Catalyzed Cross-Coupling Reactions at the C4-Iodo Position

The carbon-iodine bond at the C4-position of 1-(4-Iodo-1H-indol-3-YL)-ethanone is a prime site for palladium-catalyzed cross-coupling reactions. These transformations are fundamental in modern organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures from simple precursors.

Synthesis of Novel Biaryls and Heterobiaryls

The Suzuki-Miyaura coupling reaction stands as a powerful tool for the synthesis of biaryls and heterobiaryls. In this context, this compound can be effectively coupled with a wide range of aryl- and heteroarylboronic acids or their corresponding esters. These reactions are typically catalyzed by a palladium(0) complex in the presence of a suitable base. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and preventing side reactions. For instance, the coupling of unprotected nitrogen-rich heterocycles often requires careful optimization to avoid catalyst inhibition. While specific examples directly utilizing this compound are not extensively documented in readily available literature, the general applicability of Suzuki-Miyaura coupling to 3-iodoindoles suggests a high probability of success. The resulting 4-aryl- and 4-heteroaryl-3-acetylindoles are valuable scaffolds in medicinal chemistry and materials science.

A noteworthy consideration in the palladium-catalyzed arylation of 3-acetylindoles is the potential for unexpected rearrangements. For example, studies on the C-H arylation of free (NH) 3-acetylindoles have shown that a domino C4-arylation can be followed by a migration of the acetyl group from the C3 to the C2 position. nih.gov Whether a similar rearrangement would occur under Suzuki-Miyaura conditions with the 4-iodo substrate warrants further investigation.

Table 1: Representative Suzuki-Miyaura Coupling Conditions for Iodoindoles

| Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| Pd(OAc)₂ | SPhos or XPhos | K₃PO₄ | Dioxane/H₂O | 100 |

| PdCl₂(dppf) | - | K₂CO₃ | Dioxane | 80-100 |

| Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80-100 |

Introduction of Alkynes, Alkenes, and Amines

The versatility of the C4-iodo group extends to the introduction of other important functional groups, including alkynes, alkenes, and amines, through various palladium-catalyzed cross-coupling reactions.

The Sonogashira coupling provides a direct route to 4-alkynyl-3-acetylindoles by reacting this compound with terminal alkynes. libretexts.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. libretexts.orgorganic-chemistry.org The resulting alkynylated indoles are valuable intermediates for the synthesis of more complex heterocyclic systems and conjugated materials.

The Heck reaction enables the introduction of alkenyl groups at the C4-position. scribd.com This involves the coupling of this compound with various alkenes, such as acrylates or styrenes, in the presence of a palladium catalyst and a base. The regioselectivity and stereoselectivity of the Heck reaction can often be controlled by the choice of reaction conditions.

Finally, the Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond at the C4-position, leading to the synthesis of 4-amino-3-acetylindole derivatives. libretexts.orgwikipedia.org This reaction involves the coupling of this compound with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. The development of specialized ligands has greatly expanded the scope of this reaction to include a wide variety of amines. wikipedia.org

Functionalization of the Ethanone (B97240) Moiety

The ethanone group at the C3-position of this compound offers a rich platform for a variety of chemical transformations, allowing for the introduction of new functional groups and the extension of the carbon skeleton.

Carbonyl Reductions and Oxidations

The carbonyl group of the ethanone moiety can be readily reduced to a secondary alcohol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.orgorganic-chemistry.org Sodium borohydride is a milder reagent and is often preferred for its chemoselectivity, as it typically does not reduce other functional groups like esters or amides. libretexts.org Lithium aluminum hydride is a more powerful reducing agent and will reduce a wider range of functional groups. organic-chemistry.org The resulting 1-(4-iodo-1H-indol-3-yl)ethanol can serve as a precursor for further synthetic modifications.

While less common, the oxidation of the acetyl group is also a potential transformation. Strong oxidizing agents could potentially cleave the acetyl group to a carboxylic acid, though careful selection of reagents would be necessary to avoid oxidation of the indole (B1671886) ring itself.

Alpha-Halogenation and Subsequent Nucleophilic Substitutions

The carbon atom alpha to the carbonyl group is susceptible to halogenation under either acidic or basic conditions. For instance, alpha-bromination can be achieved using reagents like N-bromosuccinimide (NBS) or bromine in the presence of an acid catalyst. The resulting α-halo ketone, 1-(4-iodo-1H-indol-3-yl)-2-haloethanone, is a highly reactive intermediate. The newly introduced halogen atom serves as a good leaving group, readily displaced by a variety of nucleophiles. This allows for the introduction of a wide range of functional groups at the alpha-position, including amines, azides, thiols, and alkoxides, leading to a diverse array of substituted indole derivatives.

Wittig and Horner-Wadsworth-Emmons Reactions

The carbonyl group of this compound can be converted into a carbon-carbon double bond through the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction . wikipedia.orgwikipedia.orgorganicchemistrydata.org

The Wittig reaction involves the reaction of the ketone with a phosphorus ylide. wikipedia.orgorganicchemistrydata.org The nature of the ylide (stabilized or non-stabilized) influences the stereoselectivity of the resulting alkene. Non-stabilized ylides generally favor the formation of (Z)-alkenes, while stabilized ylides predominantly yield (E)-alkenes. wikipedia.org

The Horner-Wadsworth-Emmons reaction, a modification of the Wittig reaction, utilizes a phosphonate (B1237965) carbanion. wikipedia.org A key advantage of the HWE reaction is that the water-soluble phosphate (B84403) byproduct is easily removed from the reaction mixture, simplifying purification. Furthermore, the HWE reaction with stabilized phosphonates typically shows high (E)-selectivity. wikipedia.org A review on the HWE reaction has noted its application with 3-acetylindole (B1664109), highlighting the utility of this transformation for modifying the ethanone side chain.

Table 2: Common Reagents for the Functionalization of the Ethanone Moiety

| Transformation | Reagent(s) | Product Type |

| Carbonyl Reduction | NaBH₄ or LiAlH₄ | Secondary Alcohol |

| Alpha-Halogenation | NBS or Br₂/H⁺ | α-Halo Ketone |

| Nucleophilic Substitution | Amines, Azides, Thiols, etc. | α-Substituted Ketone |

| Wittig Reaction | Phosphorus Ylides (Ph₃P=CHR) | Alkene |

| Horner-Wadsworth-Emmons Reaction | Phosphonate Esters ((RO)₂P(O)CH₂R') | Alkene (typically E-selective) |

Chemo- and Regioselectivity in Multi-functionalized this compound Derivatives

The presence of multiple reactive sites in derivatives of 1-(4-iodo-1H-indol-3-yl)ethanone—namely the indole ring, the acetyl group, and the carbon-iodine bond—raises important questions of chemo- and regioselectivity in subsequent transformations.

The electronic properties of the substituents on the indole ring play a crucial role in directing further reactions. The acetyl group at C3 is an electron-withdrawing group, which deactivates the pyrrole (B145914) ring towards electrophilic attack. Conversely, the iodine atom at C4 is a weakly deactivating, ortho-, para-directing group for electrophilic aromatic substitution on the benzene (B151609) ring, although its directing effect in the context of the indole nucleus can be more complex.

A review on the regioselectivity of electrophilic aromatic substitution-based cyclizations of 4-substituted indoles indicates that the outcome of such reactions is highly dependent on the nature of the tether and the reaction conditions. nih.gov For instance, intramolecular Friedel-Crafts acylation of N-protected 3-(4-indolyl)propanoic acids occurs regioselectively at the C5 position. nih.gov This suggests that in a suitably derivatized 1-(4-iodo-1H-indol-3-yl)ethanone, reactions could be directed to specific positions on the indole scaffold.

Furthermore, the iodine atom at C4 offers a handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions would be expected to proceed chemoselectively at the C-I bond without affecting the acetyl group or the indole N-H under appropriate conditions. A documented example is the displacement of the iodine at position 4 with thioacetate, which then allows for the synthesis of dehydrochuangxinmycin. uchicago.edu

| Reaction Type | Regioselectivity | Influencing Factors | Reference |

| Electrophilic Aromatic Substitution | C5 or C7 on benzene ring | Nature of electrophile, protecting group on N1 | nih.gov |

| Intramolecular Cyclization | C5 favored over C3 | Kinetic vs. thermodynamic control, catalyst | nih.gov |

| Cross-Coupling Reactions | C4 | Catalyst, ligands, reaction conditions | uchicago.edu |

Advanced Topics in the Chemical Biology and Material Science Relevance of 1 4 Iodo 1h Indol 3 Yl Ethanone

Design Principles for Indole-Based Scaffolds in Target Engagement (Theoretical Aspects)

The design of indole-based scaffolds for effective target engagement in a biological setting is a nuanced process guided by several key theoretical principles. The indole (B1671886) nucleus itself is a privileged structure, capable of participating in various non-covalent interactions that are crucial for binding to biological macromolecules like proteins and enzymes. researchgate.netnist.gov

The indole ring system, being aromatic and electron-rich, can engage in several types of interactions:

Hydrogen Bonding: The N-H group of the indole ring can act as a hydrogen bond donor, a critical interaction for anchoring the molecule within a binding site. thepharmajournal.com

π-π Stacking: The aromatic nature of the indole core allows for π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan in a protein's binding pocket.

Hydrophobic Interactions: The bicyclic structure of indole possesses significant hydrophobic character, enabling it to interact favorably with hydrophobic pockets in target proteins.

The substituents on the indole ring play a pivotal role in modulating these interactions and conferring target specificity. In the case of 1-(4-Iodo-1H-indol-3-YL)-ethanone, the 4-iodo and 3-acetyl groups introduce specific functionalities that can be theoretically exploited:

The 4-Iodo Group: The iodine atom is a large, polarizable halogen that can participate in halogen bonding, a non-covalent interaction where the electropositive region on the halogen (the σ-hole) interacts with a nucleophilic site, such as a lone pair on an oxygen or nitrogen atom. This can provide additional binding affinity and selectivity.

The 3-Acetyl Group: The acetyl group at the C3 position introduces a ketone functionality. The carbonyl oxygen can act as a hydrogen bond acceptor, while the methyl group can participate in hydrophobic interactions. The acetyl group also influences the electronic properties of the indole ring.

The strategic placement of these substituents is crucial. The C3 position of indole is a common site for substitution in many biologically active natural products and synthetic compounds. nih.gov Structure-activity relationship (SAR) studies on various indole derivatives have demonstrated that modifications at this position can significantly impact biological activity. mdpi.com

Structure-Activity Relationships of Indole Derivatives for Specific Biological Pathways (Conceptual Framework)

The concept of structure-activity relationships (SAR) is fundamental to medicinal chemistry, providing a framework for optimizing the biological activity of a lead compound by systematically modifying its chemical structure. For indole derivatives, extensive SAR studies have been conducted across various therapeutic areas, including anticancer, antiviral, and anti-inflammatory applications. researchgate.netlabshake.com

Based on the known activities of related compounds, a conceptual SAR framework for this compound can be proposed:

| Structural Feature | Potential Biological Impact | Rationale based on Related Indole Derivatives |

| Indole Scaffold | Core binding motif for various protein targets. | The indole nucleus is a common feature in numerous enzyme inhibitors and receptor ligands. researchgate.net |

| 4-Iodo Substituent | Enhanced binding affinity and selectivity through halogen bonding. Potential for metabolic stability. | Halogenated indoles have shown potent biological activities, for instance, as anticancer and antimicrobial agents. The position and nature of the halogen significantly influence potency. |

| 3-Acetyl Group | Hydrogen bond acceptor, influencing pharmacokinetics and target interaction. | 3-Acetylindoles are precursors to a wide range of biologically active compounds, including those with anti-inflammatory and antimicrobial properties. thepharmajournal.comthepharmajournal.com |

| N-H Group | Hydrogen bond donor, crucial for anchoring in binding sites. | The presence of an unsubstituted N-H is often critical for the activity of many indole-based drugs. |

Indole-Containing Structures in Functional Materials Science

The unique photophysical properties of the indole scaffold, stemming from its aromaticity and electron-rich nature, make it an attractive building block for functional organic materials. nih.gov

Organic Light-Emitting Diodes (OLEDs) (Theoretical Contributions)

In the realm of OLEDs, indole derivatives have been investigated as host materials for phosphorescent emitters and as components of the emissive layer itself. The theoretical contribution of a molecule like this compound to OLED performance would be dictated by its electronic properties.

High Triplet Energy: For use as a host material for blue phosphorescent OLEDs, a high triplet energy level (T1) is a critical requirement to efficiently confine the triplet excitons on the dopant emitter. The indole and carbazole (B46965) moieties are known to be components of high-triplet-energy materials. eurekaselect.com

Charge Transport Properties: The electron-rich indole core suggests that its derivatives could possess hole-transporting capabilities. The acetyl group, being electron-withdrawing, might modulate the electron affinity and ionization potential of the molecule, influencing its charge injection and transport balance.

Thermal Stability: The rigidity of the indole scaffold contributes to the thermal stability of the material, a crucial factor for the operational lifetime of OLED devices. alfa-chemistry.com

The presence of the heavy iodine atom could theoretically influence the photophysical properties through the heavy-atom effect, potentially promoting intersystem crossing and influencing phosphorescence. However, this could also lead to a decrease in photoluminescence quantum yield, which would need to be carefully managed in material design.

Organic Photovoltaics (OPVs) (Theoretical Contributions)

In organic photovoltaics, the efficiency of a device is heavily dependent on the electronic properties of the donor and acceptor materials, particularly their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.

Theoretically, an indole derivative like this compound could be explored as a component of a donor material. The electron-rich indole core can contribute to a relatively high HOMO level, which is desirable for efficient hole extraction. The acetyl and iodo substituents would modulate these energy levels. For instance, the electron-withdrawing nature of the acetyl group would be expected to lower both the HOMO and LUMO levels.

Furthermore, the planarity of the indole ring can facilitate π-π stacking in the solid state, which is beneficial for charge transport. The design of fullerene acceptors with indole-containing side groups has been explored to improve the open-circuit voltage in polymer solar cells. ambeed.com

Molecular Switches and Sensors (Theoretical Design)